![molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7](/img/structure/B2699277.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
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Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-indole-2,3-dione (TFBI) is a heterocyclic compound with a trifluoromethylbenzyl group attached to an indole ring system. It is a versatile building block used in a variety of synthetic organic chemistry applications. The compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
Photoaffinity Labeling
This compound has been used in the optimization of sucrose 1’-position modification with 3-(trifluoromethyl)diazirinyl benzylbromide derivatives for photoaffinity labeling . This method is suitable for analyzing biological interactions because it is based on the affinity of bioactive compounds for biomolecules .
Functional Analysis of Sweet Receptors
The 1’-hydroxyl group of sucrose is well known to be less reactive than other primary alcohols, the optimization of reaction conditions for diazirinyl benzyl bromide derivative at sucrose 1’-position was examined to elucidate the functional analysis of sweet receptors .
Synthesis of Diazirinyl Benzylation
To synthesize diazirinyl benzylation of 1’-position of sucrose, 1’-halo substituted heptaacetylsucroses was reacted with diazirinyl benzyl alcohol derivative in the presence of silver oxide .
Adenosine Receptors Affinity Profile
A new series of pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine (PTP) derivatives has been developed in order to explore their affinity and selectivity profile at the four adenosine receptor subtypes . The PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .
Trifluoromethylthiolation/Selenolation and Lactonization
The mechanistic pathway was postulated to involve formation of the electrophilic SCF3/SeCF3 species via interrupted Pummerer reactions followed by a concerted trifluoromethylthiolation/selenolation and lactonization process .
6. Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers This procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary rather than benzylic, secondary or tertiary .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-[3-(trifluoromethyl)benzyl]-1h-indole-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione with its targets would likely follow a similar pattern.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione may affect similar pathways and have downstream effects related to these activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione at the molecular and cellular level would be diverse and potentially beneficial for various therapeutic applications.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGNLKMQZLCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione |
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